molecular formula C15H14N2 B3050473 1-Methyl-2-(4-methylphenyl)benzimidazole CAS No. 2620-78-2

1-Methyl-2-(4-methylphenyl)benzimidazole

Cat. No.: B3050473
CAS No.: 2620-78-2
M. Wt: 222.28 g/mol
InChI Key: QAMFZDXJTSASEV-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-methylphenyl)benzimidazole is a synthetic organic compound belonging to the benzimidazole class, which is recognized for its significant utility in pharmaceutical and biological research. This specific derivative features a methyl group on the benzimidazole nitrogen and a 4-methylphenyl substituent at the 2-position, a structural motif common in compounds with documented biological activity. Benzimidazole derivatives are extensively investigated for their diverse pharmacological properties. Research on analogous structures has demonstrated potent anti-anxiety activity in preclinical models, with some 2-substituted benzimidazoles showing effects comparable to standard treatments like diazepam . Furthermore, studies on similar compounds have revealed promising antibacterial activity against strains such as Staphylococcus aureus . The mechanism of action for benzimidazoles is often tied to their interaction with key biological targets, including various enzymes and receptors such as GABAergic systems or tyrosine kinase receptors, making them valuable tools for probing biochemical pathways . The compound serves as a key intermediate for researchers in medicinal chemistry for the design and synthesis of novel bioactive molecules. It is offered with the explicit understanding that it is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-(4-methylphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17(15)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMFZDXJTSASEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359593
Record name 1-methyl-2-(4-methylphenyl)benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2620-78-2
Record name 1-Methyl-2-(4-methylphenyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2620-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-2-(4-methylphenyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Solution-State Spectroscopic Investigations

Electronic Circular Dichroism (ECD) for Chiroptical Properties

The application of Electronic Circular Dichroism (ECD) is contingent on the presence of chirality within a molecule. 1-Methyl-2-(4-methylphenyl)benzimidazole is an achiral molecule. It does not possess a stereogenic center, nor does it exhibit other forms of chirality such as planar, helical, or axial chirality under standard conditions.

While some biaryl systems can exhibit axial chirality (atropisomerism) if rotation around the single bond connecting the aryl rings is significantly restricted, this is not the case for this compound. The energy barrier for rotation around the C2-C(phenyl) bond is too low to prevent rapid interconversion of its rotational isomers at room temperature. Consequently, stable, non-interconverting enantiomers (atropisomers) cannot be isolated.

Because the compound is achiral and does not have enantiomers, it does not exhibit differential absorption of left and right circularly polarized light. Therefore, it is ECD silent, and the analysis of chiroptical properties using this technique is not applicable.

Conformational Space Exploration and Torsional Barriers

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the C2 atom of the benzimidazole (B57391) ring system and the C1 atom of the 4-methylphenyl (tolyl) group. This rotation defines the dihedral angle (τ) between the planes of the two aromatic systems and is the principal coordinate in the molecule's conformational space.

Exploration of this conformational space reveals how the molecule's potential energy changes as a function of this rotation. The steric interactions between the hydrogen atoms on the adjacent rings are the dominant factors governing the shape of the potential energy surface and the stability of different conformations.

Rotational isomers, or rotamers, are distinct conformational states of a molecule that can be interconverted by rotation about one or more single bonds. For this compound, the key rotamers are defined by specific dihedral angles between the benzimidazole and tolyl ring planes.

The most stable conformations (energy minima) are those that minimize the steric repulsion between the ortho-hydrogens of the benzimidazole ring and the ortho-hydrogens of the tolyl ring. This leads to a non-planar, twisted geometry. Conversely, conformations where the rings are coplanar (syn-planar or anti-planar) are energetically unfavorable due to maximal steric clash, representing high-energy transition states. A perpendicular arrangement is also typically a transition state between the stable twisted forms.

The principal rotational isomers and transition states are summarized in the table below.

Dihedral Angle (τ)Conformation TypeSteric InteractionRelative Energy
~ ±40°Energy Minimum (Stable Rotamer)MinimizedBase
0° / 180°Transition StateMaximizedHigh
90°Transition StateIntermediateModerate

The energy landscape for the rotation around the C-C bond can be mapped as a potential energy curve plotted against the dihedral angle. This map illustrates the energy barriers that must be overcome for the molecule to transition from one conformation to another.

The landscape for this compound is characterized by two equivalent energy minima corresponding to the stable twisted rotamers. These minima are separated by two distinct rotational barriers (transition states).

Planar Transition State (τ = 0°/180°): This represents the highest point on the energy landscape. It occurs when the two ring systems are coplanar, maximizing the steric repulsion between the ortho C-H bonds of both rings.

Perpendicular Transition State (τ = 90°): A lower energy barrier exists when the rings are mutually perpendicular. This conformation relieves the steric clash found in the planar state but is less stable than the twisted ground state.

The rotational energy barrier in unsubstituted or para-substituted 2-phenylbenzimidazoles is generally low (typically estimated to be less than 15 kcal/mol), which allows for very rapid interconversion between the stable rotamers at ambient temperatures. This rapid rotation is what prevents the existence of stable, isolable atropisomers.

The critical points on the conformational energy landscape are outlined in the following table.

EventDihedral Angle (τ)DescriptionEstimated Relative Energy (kcal/mol)
Global Energy Minimum~ ±40°The most stable, twisted conformation.0
Rotational Barrier90°Perpendicular transition state.Low-Moderate Barrier
Rotational Barrier0° / 180°Planar transition state with maximum steric hindrance.Highest Barrier

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. Calculations for benzimidazole (B57391) derivatives are often performed using the B3LYP functional with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. irjweb.comirjweb.com

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Gap)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.netnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small gap indicates a molecule is more reactive and less stable. nih.gov For many benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring, while the LUMO is distributed over both the benzimidazole and the phenyl rings. dergipark.org.tr

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Representative Benzimidazole Derivative

ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
HOMO-LUMO Gap (ΔE)4.4871

Note: Data is for a representative imidazole (B134444) derivative and serves as an illustrative example. irjweb.comirjweb.com

Charge Distribution, Electrostatic Potential Surface (EPS) Analysis

The distribution of electron density in a molecule is key to understanding its chemical behavior. Mulliken atomic charge analysis is a common method to quantify the charge on each atom. In benzimidazole derivatives, nitrogen atoms typically exhibit negative charges, indicating they are electron-rich centers and potential sites for electrophilic attack. Conversely, many carbon and hydrogen atoms carry positive charges. irjweb.com

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The red areas on an MEP map indicate regions of negative potential (electron-rich), while blue areas represent positive potential (electron-poor). Green areas are neutral. This analysis is crucial for predicting how a molecule will interact with other molecules and for understanding non-covalent interactions. irjweb.comnih.gov For benzimidazole derivatives, the negative potential is often concentrated around the nitrogen atoms of the imidazole ring, confirming their nucleophilic character. irjweb.com

Prediction of Spectroscopic Parameters (e.g., UV-Vis Absorption, NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structure validation.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra of molecules. This can predict the maximum absorption wavelengths (λmax), which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (1H and 13C). beilstein-journals.orgnih.gov Theoretical calculations of chemical shifts for compounds like 1-methyl-1H-benzimidazole have shown excellent agreement with experimental data, aiding in the unambiguous assignment of NMR signals. beilstein-journals.orgnih.govresearchgate.netnih.gov This is particularly useful for complex structures or for distinguishing between isomers.

Table 2: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for 1-Methyl-1H-benzimidazole (a related compound)

Carbon AtomExperimental (DMSO-d6)Calculated
C2142.5141.0
C3a139.0138.5
C4119.2118.7
C5122.3121.8
C6122.3121.8
C7110.1109.5
C7a139.0138.5

Note: Data adapted from studies on 1-methyl-1H-benzimidazole and serves as an illustrative example. nih.gov

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher hardness value indicates greater stability. irjweb.comirjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electronegativity (χ): The power of an atom or group to attract electrons. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. irjweb.com

For local reactivity, Fukui functions are employed to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net The Fukui function f+(r) predicts the site for a nucleophilic attack (where an electron is added), while f-(r) predicts the site for an electrophilic attack (where an electron is removed). researchgate.net These calculations provide a detailed map of reactivity across the molecule, complementing the insights from MEP analysis.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational space and the influence of the environment, such as different solvents, on molecular behavior. researchgate.netnih.gov

Conformational Behavior in Various Solvent Environments

While specific MD simulation studies on 1-Methyl-2-(4-methylphenyl)benzimidazole are not detailed in the provided search results, the methodology is broadly applicable. An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol, chloroform). The system's trajectory is then calculated by integrating Newton's laws of motion for all atoms. researchgate.net

Such simulations can reveal:

Stable Conformations: The preferred three-dimensional arrangements of the molecule in different solvents.

Solvent Effects: How the polarity and nature of the solvent influence the molecule's conformation and dynamics. For instance, polar solvents might stabilize certain conformations through hydrogen bonding or dipole-dipole interactions. researchgate.net

Flexibility: The degree of rotational freedom around single bonds, such as the bond connecting the benzimidazole and phenyl rings.

By analyzing the simulation trajectories, one can understand the dynamic behavior of this compound, which is crucial for predicting its interactions in biological systems or its behavior in various chemical processes.

Dynamic Interaction Studies with Theoretical Models

There is no specific information available in the surveyed literature regarding dynamic interaction studies, such as molecular dynamics simulations, conducted on this compound. Such studies would typically investigate the conformational flexibility, solvent interactions, and dynamic behavior of the molecule over time, but this has not been published for this particular compound.

Quantitative Structure-Property Relationship (QSPR) Methodologies

Specific QSPR studies dedicated to predicting the physico-chemical properties of this compound were not identified. QSPR models are generally built on a series of related compounds to correlate molecular descriptors with experimental properties.

In a hypothetical QSPR study for this compound, a range of molecular descriptors would be calculated from its 2D and 3D structures. These would likely include:

Topological descriptors: (e.g., connectivity indices, Wiener index) describing the atomic connectivity.

Geometrical descriptors: (e.g., molecular surface area, volume) related to the 3D shape of the molecule.

Electronic descriptors: (e.g., dipole moment, HOMO/LUMO energies) reflecting the electron distribution.

Physicochemical descriptors: (e.g., logP, molar refractivity) related to the compound's bulk properties.

Following descriptor generation, a statistical model (such as multiple linear regression, partial least squares, or machine learning algorithms) would be developed to create a mathematical equation linking a selection of descriptors to a specific physico-chemical property (e.g., boiling point, solubility, etc.). No such published model exists specifically for this compound.

Computational Modeling of Intermolecular Interactions

Molecular docking is a common computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. While numerous docking studies have been performed on various benzimidazole derivatives against different biological targets, no specific docking simulations for this compound have been reported in the available literature. Such a study would theoretically place the compound into the binding site of a target and score its potential interactions based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces.

This advanced computational analysis, which breaks down the total binding energy into contributions from individual amino acid residues in a target's binding site, is contingent on having a stable docked pose from a simulation. As no docking studies for this compound have been published, there is no data available on its binding energy deconvolution or the identification of interaction hotspots.

Mechanistic Organic Chemistry and Reactivity Profiles

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 1-Methyl-2-(4-methylphenyl)benzimidazole typically proceeds through the condensation of N-methyl-o-phenylenediamine with 4-methylbenzaldehyde (B123495), followed by an oxidative cyclization, or by the condensation with 4-methylbenzoic acid or its derivatives. nih.govencyclopedia.pub A common synthetic route involves the reaction of an o-phenylenediamine (B120857) with an aldehyde, which is a variation of the Phillips-Ladenburg and Weidenhagen reactions. researchgate.net

The general mechanism involves two key stages:

Formation of a Schiff Base Intermediate: The reaction is initiated by the nucleophilic attack of one of the amino groups of N-methyl-o-phenylenediamine on the carbonyl carbon of 4-methylbenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.

Intramolecular Cyclization and Aromatization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon. The subsequent loss of a hydride ion (in an oxidation step) or water (if starting from a carboxylic acid) leads to the formation of the aromatic benzimidazole (B57391) ring system. researchgate.netorganic-chemistry.org Various oxidizing agents, such as air, copper acetate, or hypervalent iodine, can be used to facilitate the final aromatization step when starting from an aldehyde. researchgate.netorganic-chemistry.org

While specific experimental transition state characterization for the synthesis of this compound is not extensively documented, computational studies on analogous benzimidazole syntheses provide significant insights. The rate-determining step is typically the intramolecular cyclization.

The transition state for the cyclization step is believed to be a pseudo-tetrahedral arrangement around the former imine carbon. Key factors influencing the energy of this transition state include:

Steric Hindrance: The methyl group on the nitrogen (N-1) and the tolyl group at the C-2 position can introduce steric strain, raising the energy of the transition state.

Electronic Effects: The electron-donating nature of the methyl group on the phenyl ring can slightly influence the electrophilicity of the imine carbon.

Solvent Effects: Polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy.

The transition state for the final aromatization step involves the cleavage of C-H bonds from the cyclized intermediate. The geometry of this transition state is influenced by the nature of the oxidant employed.

A reaction coordinate diagram for the synthesis from N-methyl-o-phenylenediamine and 4-methylbenzaldehyde would illustrate the energy changes throughout the reaction. The diagram would feature two primary energy barriers corresponding to the two main steps.

First Step (Schiff Base Formation): The initial reactants would overcome an activation energy barrier to form the Schiff base intermediate, which resides in a local energy minimum.

Second Step (Cyclization and Aromatization): From this intermediate, the system must surmount a second, typically higher, activation energy barrier corresponding to the intramolecular cyclization transition state. This is often the rate-limiting step. The reaction then proceeds to a dihydrobenzimidazole intermediate, which rapidly undergoes oxidation to form the highly stable, aromatic final product, representing the global energy minimum on the reaction coordinate.

Note: Data is illustrative and based on general principles of similar organic reactions, not specific experimental values for this compound.

Reactivity towards Electrophilic and Nucleophilic Reagents

The reactivity of this compound is dictated by the electronic properties of the benzimidazole nucleus and the attached phenyl substituent. The benzimidazole ring itself is electron-rich, while the N-1 methyl group and C-2 tolyl group provide steric shielding and electronic contributions.

The benzimidazole core is generally susceptible to electrophilic attack on the benzene (B151609) portion of the ring system. The imidazole (B134444) part deactivates the fused benzene ring towards electrophilic substitution compared to benzene itself. However, the positions available for substitution are C-4, C-5, C-6, and C-7. The directing influence of the fused imidazole ring is complex, but substitution often occurs at the C-5(6) and C-4(7) positions.

Nucleophilic substitution on the benzimidazole nucleus is less common unless an activating group (like a nitro group) is present on the benzene ring. researchgate.net The N-1 position is already substituted with a methyl group, precluding reactions at this site that are common for unsubstituted benzimidazoles (e.g., N-alkylation). The nitrogen at position 3 possesses a lone pair of electrons and is the primary site of basicity and coordination with Lewis acids.

The 4-methylphenyl (tolyl) group at the C-2 position is a typical aromatic ring and can undergo electrophilic aromatic substitution (SEAr). The methyl group is an ortho-, para-directing and activating substituent. Therefore, electrophilic attack will be directed to the positions ortho to the methyl group (and meta to the benzimidazole attachment point).

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Reagent/Reaction Target Ring Predicted Major Product(s)
Nitration (HNO₃/H₂SO₄) Benzimidazole Nucleus 5(6)-Nitro and 4(7)-Nitro derivatives
Nitration (HNO₃/H₂SO₄) Phenyl Substituent 2-(4-Methyl-3-nitrophenyl) derivative
Bromination (Br₂/FeBr₃) Benzimidazole Nucleus 5(6)-Bromo and 4(7)-Bromo derivatives

Photophysical and Photochemical Reactivity

The photophysical properties of benzimidazole derivatives are of significant interest due to their applications in materials science and as fluorescent probes. researchgate.net The presence of the extended π-conjugated system in this compound gives rise to absorption and emission in the ultraviolet-visible region.

The introduction of a methyl group at the N-1 position prevents the excited-state intramolecular proton transfer (ESIPT) that is characteristic of many N-H benzimidazoles. researchgate.net This N-methylation can lead to other interesting photophysical phenomena, such as aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state due to restricted intramolecular rotation. arkat-usa.org

Photophysical Properties:

Absorption: The compound is expected to exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the benzimidazole and phenyl rings.

Fluorescence: In solution, fluorescence is likely to be observed, with the emission wavelength being sensitive to solvent polarity. A red-shift in emission is typically seen in more polar solvents, indicative of a charge-transfer character in the excited state. arkat-usa.org

Quantum Yield: The fluorescence quantum yield may be modest in solution due to non-radiative decay pathways enabled by rotational freedom of the C-2 phenyl ring.

Photochemical Reactivity: Upon UV irradiation, related benzimidazole compounds like 2-phenylbenzimidazole (B57529) are known to generate reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) radicals, via both Type I (electron transfer) and Type II (energy transfer) mechanisms. nih.gov This occurs through the formation of an excited triplet state. It is plausible that this compound also possesses such photochemical reactivity, which could lead to photodegradation or the initiation of photo-oxidation reactions in the presence of oxygen and other substrates.

Table 3: Representative Photophysical Data for a Substituted 2-Phenylbenzimidazole Analogue

Solvent Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Stokes Shift (nm) Fluorescence Quantum Yield (ΦF)
Toluene ~310 ~360 ~50 ~0.4
Dichloromethane ~312 ~380 ~68 ~0.2
Acetonitrile ~311 ~395 ~84 ~0.1
Methanol ~315 ~410 ~95 <0.1

Note: This data is representative for a generic N-alkyl-2-phenylbenzimidazole and serves to illustrate typical trends.

Role as a Ligand in Coordination Chemistry

The benzimidazole scaffold, with its nitrogen donor atoms, is an excellent ligand for a wide range of metal ions. The coordination chemistry of benzimidazole derivatives is extensive, with applications in catalysis, materials science, and bioinorganic chemistry.

This compound can act as a monodentate ligand, coordinating to a metal center through the sp²-hybridized nitrogen atom (N3) of the imidazole ring. The 1-methyl group precludes coordination at N1. The steric bulk of the 2-tolyl group can influence the coordination geometry and the stability of the resulting metal complexes.

The formation of metal complexes with benzimidazole-based ligands can be confirmed by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction. In coordination complexes, the characteristic vibrational frequencies of the benzimidazole ring in the IR spectrum are often shifted upon coordination to a metal ion. Similarly, changes in the electronic absorption and NMR spectra can provide evidence of complex formation and information about the coordination environment.

Benzimidazole derivatives form stable complexes with a variety of transition metals, including but not limited to copper(II), cobalt(II), nickel(II), zinc(II), and palladium(II). nih.govmdpi.com The coordination number and geometry of the resulting complexes depend on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or counter-ions.

Table 2: Examples of Metal Ions Coordinated by Benzimidazole-Type Ligands

Metal IonTypical Coordination Geometries
Copper(II) Square planar, tetrahedral, octahedral
Cobalt(II) Tetrahedral, octahedral
Nickel(II) Square planar, octahedral
Zinc(II) Tetrahedral, octahedral
Palladium(II) Square planar

This table provides a general overview of coordination behavior for benzimidazole ligands and is not specific to this compound.

Metal complexes of benzimidazole derivatives have shown significant catalytic activity in a variety of organic transformations. The electronic and steric properties of the benzimidazole ligand can be tuned by modifying its substituents, thereby influencing the reactivity and selectivity of the metal catalyst.

While specific catalytic applications of this compound complexes are not widely reported, the broader class of benzimidazole-metal complexes has been successfully employed in reactions such as:

Cross-coupling reactions: Palladium-benzimidazole complexes are effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. nih.gov

Oxidation reactions: Copper-benzimidazole complexes have been used as catalysts for the oxidation of alcohols and other organic substrates.

Polymerization reactions: Transition metal complexes with benzimidazole-based ligands can act as catalysts for various polymerization processes. nih.gov

The catalytic activity of these complexes is attributed to the ability of the benzimidazole ligand to stabilize the metal center in different oxidation states and to facilitate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. The 1-methyl and 2-(4-methylphenyl) substituents on the specific compound of interest would modulate the ligand's σ-donor and π-acceptor properties, as well as its steric profile, which in turn would affect the performance of its metal complexes in catalysis.

Exploratory Applications in Materials Science and Analytical Chemistry

Advanced Functional Materials Development

The unique photophysical properties and inherent stability of the benzimidazole (B57391) core make it a prime candidate for the development of advanced functional materials. researchgate.net Derivatives are explored for their luminescence, charge transport capabilities, and ability to be integrated into larger molecular or polymeric systems.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications

Benzimidazole derivatives are widely investigated for their role in organic light-emitting diodes (OLEDs) due to their bipolar charge transport characteristics and high fluorescence quantum yields. researchgate.net They can function as electron-transporting materials, hole-transporting materials, or as fluorescent emitters, often in the blue region of the spectrum. nih.gov The compound 1-Methyl-2-(4-methylphenyl)benzimidazole, with its extended π-conjugated system, is structurally suited for such applications. The benzimidazole moiety typically serves as an electron-accepting unit, facilitating electron transport. researchgate.net

In OLED device architecture, materials based on substituted benzimidazoles can be employed as the emissive layer (EML) or as a host material for a fluorescent or phosphorescent dopant. Research on similar 2-aryl-benzimidazole structures has demonstrated their potential as blue emitters. For instance, pyrene-benzimidazole derivatives have been synthesized and shown to produce pure blue electroluminescence with high spectral purity. nih.govnsf.gov An OLED prototype using a related compound as the non-doped emissive layer achieved an external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m², demonstrating the viability of this class of materials. nih.gov The substitution pattern in this compound is expected to influence the emission wavelength and device efficiency.

Table 1: Electroluminescence Performance of a Representative Benzimidazole-Based OLED
ParameterValueConditions
Maximum Emission Wavelength (λELmax)~530 nmDevice in operation
Maximum Brightness~504 cd/m²-
Maximum Current Efficiency~0.49 cd/AAt 531 nm
Commission Internationale de l'Éclairage (CIE) Coordinates(0.1482, 0.1300)Pure blue emission

Data are representative of performance metrics for OLEDs using benzimidazole derivatives as emitters, such as those described in related research. nih.govssrn.com

Fluorescent Probes and Chemosensors

The benzimidazole scaffold is an excellent platform for designing fluorescent probes and chemosensors. researchgate.net The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for analytes, particularly metal ions. researchgate.net Upon binding, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence properties, such as intensity ("turn-on" or "turn-off") or emission wavelength (ratiometric shift). rsc.org

Derivatives of benzimidazole have been developed for the selective detection of various analytes. acs.org The mechanism often involves processes like Photoinduced Electron Transfer (PET), where the interaction with an analyte suppresses or initiates electron transfer, thereby quenching or activating fluorescence. mdpi.comresearchgate.net For example, a benzimidazole-based probe was designed for the highly selective recognition of Cobalt (II) ions, exhibiting a "turn-off" response with a low detection limit. mdpi.com Similarly, other derivatives have shown high selectivity for zinc and aluminum ions. researchgate.netacs.org The this compound structure could be functionalized to create selective chemosensors, where the tolyl group could be modified to enhance selectivity or solubility in specific media.

Incorporation into Polymer Matrices and Composites

The high thermal stability and rigidity of the benzimidazole ring make it a desirable component for high-performance polymers. researchgate.net Incorporating benzimidazole-containing units, such as this compound, into polymer backbones can significantly enhance the material's thermal and mechanical properties. This leads to polymers with high glass transition temperatures (Tg) and excellent stability at elevated temperatures. researchgate.net

Poly(benzimidazole)s (PBIs) and related copolymers are known for their use in demanding applications like fire-retardant fabrics and high-temperature fuel cell membranes. The introduction of benzimidazole moieties into other polymer classes, such as polyimides, creates poly(benzimidazole imide)s (PBIIs) that combine the superior properties of both materials. rsc.org These polymers exhibit remarkably high Tg values, often exceeding 400 °C. rsc.org The N-methylation, as seen in this compound, can be a strategic modification to alter polymer properties. For instance, substituting the N-H proton with a phenyl group in a PBII was shown to reduce water absorption by 76% while maintaining a high Tg of 425 °C, by preventing hydrogen bond formation with water molecules. rsc.org

Table 2: Thermal Properties of Benzimidazole-Containing Polymers
Polymer TypeGlass Transition Temperature (Tg)Key Feature
Homopolymer with 2H-benzimidazol-2-one units348 °CHigh thermal stability
Poly(aryl ether) copolymer (30 mol% benzimidazol-2-one)269 °CSignificant Tg increase over base polymer (220 °C)
N-phenyl-poly(benzimidazole imide) (N-Ph-PBII)425 °CSuperheat resistance and low water affinity

Data are based on research on various polymers incorporating benzimidazole units to enhance thermal performance. researchgate.netrsc.org

Analytical Chemistry Applications

In analytical chemistry, the unique chemical reactivity and structural properties of benzimidazole derivatives are leveraged for the detection and separation of various substances.

Complexation for Metal Ion Detection and Quantification

The ability of the sp2-hybridized nitrogen atom in the benzimidazole ring to coordinate with metal ions is a cornerstone of its application in analytical chemistry. researchgate.net This interaction forms the basis for the selective detection and quantification of metal ions in solution. When a benzimidazole derivative complexes with a metal ion, there are often distinct changes in the UV-Visible absorption and fluorescence spectra, allowing for spectrophotometric or fluorometric analysis. nih.gov

The stoichiometry of the complex, typically determined using methods like Job's plot analysis, is often found to be a 1:2 or 1:1 ratio of the ligand to the metal ion. rsc.orgmdpi.com This well-defined complexation enables the development of quantitative analytical methods. For example, a benzimidazole-based fluorescent probe for Co²⁺ demonstrated a linear response in the concentration range of 5–30 μmol L⁻¹ with a calculated detection limit of 3.56 μmol L⁻¹. mdpi.com Such sensors are valued for their high sensitivity and selectivity, allowing for the detection of trace amounts of specific metal ions even in the presence of other potentially interfering ions. mdpi.com

Table 3: Analytical Performance of a Benzimidazole-Based Fluorescent Sensor for Co²⁺
ParameterValueMethod
AnalyteCo²⁺Fluorescence Spectroscopy
Response MechanismFluorescence quenching (Turn-off)Photoinduced Electron Transfer (PET)
Linear Range5–30 μmol L⁻¹Concentration-dependent intensity
Limit of Detection (LOD)3.56 μmol L⁻¹Calculated from titration data
Binding Stoichiometry (Ligand:Metal)1:2Job's Plot Analysis

Data are derived from a study on a novel benzimidazole-based fluorescent probe for cobalt ion recognition. mdpi.com

Chromatographic Separations and Stationary Phase Design

Benzimidazole derivatives are relevant in the field of chromatography, particularly in High-Performance Liquid Chromatography (HPLC). researchgate.net They can be analyzed as target compounds or, more innovatively, be incorporated into the stationary phase to create columns with unique separation capabilities. The separation of various benzimidazole derivatives has been successfully achieved using reverse-phase HPLC with standard columns like C8 or C18. nih.govresearchgate.net

The aromatic nature of the this compound structure allows it to participate in π-π interactions with stationary phases like hypercrosslinked polystyrene. researchgate.net This interaction is a key factor in its chromatographic retention and separation from other compounds. Furthermore, the benzimidazole scaffold can be chemically bonded to a support matrix (e.g., silica) to design novel stationary phases. Such phases could offer unique selectivity for separating aromatic or heterocyclic compounds due to the potential for specific π-π stacking and hydrogen bonding interactions between the stationary phase and the analytes.

Supramolecular Chemistry and Self-Assembly of this compound

The unique molecular architecture of this compound, featuring a planar benzimidazole core, a rotatable p-tolyl group at the 2-position, and a methyl group at the N1-position, provides a versatile platform for engaging in supramolecular chemistry and self-assembly. The non-covalent interactions, such as π-π stacking, hydrogen bonding (albeit limited by N-methylation), and van der Waals forces, are the primary drivers for the spontaneous organization of these molecules into well-defined, higher-order structures. The interplay of these forces, influenced by the molecular geometry and the surrounding environment (e.g., solvent, temperature), dictates the morphology and properties of the resulting supramolecular assemblies.

Directed Assembly of Nanostructures

The directed assembly of this compound into specific nanostructures is a promising area of research in materials science. By carefully controlling experimental conditions, it is possible to guide the self-organization of these molecules into desired morphologies, such as nanowires, nanoribbons, and nanoparticles. The formation of these nanostructures is a bottom-up approach where molecular-level information is translated into macroscopic properties.

Several factors can be manipulated to direct the assembly process. The choice of solvent is critical, as solvent-molecule interactions can either promote or hinder aggregation. In non-polar solvents, solvophobic effects can drive the association of the benzimidazole derivatives, while in polar solvents, more specific interactions may dominate. Furthermore, the introduction of external stimuli, such as light or temperature changes, can be used to trigger or modify the self-assembly process, offering a degree of control over the final nanostructure. While specific studies on this compound are not extensively documented, research on analogous 2-arylbenzimidazoles has shown the formation of various nanostructures through solution-based assembly methods.

Nanostructure Type
Driving Forces for AssemblyPotential Influencing Factors

This table presents potential nanostructures that could be formed by this compound based on the behavior of structurally similar benzimidazole derivatives.

Host-Guest Interactions

The electron-rich aromatic system and the presence of nitrogen atoms in this compound make it a suitable candidate for participating in host-guest interactions. This involves the encapsulation of the molecule (the "guest") within the cavity of a larger host molecule. Such interactions are highly specific and are governed by a combination of factors including size and shape complementarity, as well as non-covalent forces like hydrophobic interactions, hydrogen bonding, and electrostatic interactions.

Macrocyclic hosts such as cyclodextrins and cucurbiturils are commonly employed to form inclusion complexes with benzimidazole derivatives. The hydrophobic cavity of these hosts can encapsulate the aromatic portions of the guest molecule, namely the benzimidazole core and the 4-methylphenyl ring. The N-methylation of the benzimidazole ring can play a significant role in the orientation of the guest within the host cavity. Studies on similar N-alkylated benzimidazoles have shown that the alkyl chain can influence which part of the molecule is included within the host. For instance, with β-cyclodextrin, it is plausible that the 4-methylphenyl group of this compound would be preferentially encapsulated within the hydrophobic cavity.

These host-guest interactions can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and photophysical behavior. This has potential applications in areas like drug delivery, sensing, and catalysis. The formation of these inclusion complexes can be studied using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, UV-vis spectroscopy, and fluorescence spectroscopy, which provide insights into the binding stoichiometry, association constants, and the geometry of the host-guest complex.

Host Molecule
Probable Binding Site on GuestKey Interactions

This table outlines the likely host-guest interactions for this compound based on studies with analogous compounds.

Future Research Directions and Unexplored Avenues

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between computational power and chemical sciences has paved the way for predictive chemistry, a field where artificial intelligence (AI) and machine learning (ML) can accelerate discovery. For 1-Methyl-2-(4-methylphenyl)benzimidazole, these tools can be instrumental in predicting its physicochemical properties, biological activities, and potential applications.

Future research should focus on developing robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govaaai.org These models, trained on datasets of benzimidazole (B57391) derivatives, could predict the therapeutic potential of novel analogs of this compound against various diseases. researchgate.net By leveraging algorithms like deep neural networks, recurrent neural networks, and graph neural networks, researchers can more accurately forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby streamlining the drug discovery process. springernature.comresearchgate.net

Furthermore, AI can be employed to predict the outcomes of chemical reactions, optimizing the synthesis of this compound and its derivatives. neurips.cc This predictive power can guide the selection of catalysts, solvents, and reaction conditions to enhance yield and reduce byproducts, a crucial step towards more efficient and sustainable chemical manufacturing.

Development of Remote-Controlled and Stimuli-Responsive Systems

"Smart" materials that respond to external stimuli are at the forefront of materials science. rsc.orgmdpi.comrsc.orgresearchgate.netmdpi.com Incorporating this compound into such systems could lead to innovative applications in targeted drug delivery and diagnostics. Its inherent chemical structure could be modified to respond to various triggers, including pH, light, temperature, and specific biomolecules.

For instance, by functionalizing the benzimidazole core or the phenyl rings with responsive moieties, it may be possible to create systems where the release of an encapsulated drug is triggered by the acidic microenvironment of a tumor. Similarly, photosensitive derivatives could be developed for photodynamic therapy, where the compound is activated by a specific wavelength of light to induce cell death in cancerous tissues. The development of such stimuli-responsive systems hinges on a deep understanding of the structure-property relationships, which can be elucidated through systematic experimental and computational studies.

Exploration of Novel Catalytic and Sensing Architectures

The nitrogen atoms in the imidazole (B134444) ring of this compound make it an excellent ligand for coordinating with metal ions. iau.irmdpi.com This property opens up avenues for designing novel catalysts and chemical sensors.

Future research could explore the catalytic activity of metal complexes of this compound in various organic transformations. These complexes could offer advantages in terms of stability, selectivity, and recyclability. For example, platinum(II) complexes of benzimidazole derivatives have shown catalytic activity in multicomponent reactions. iau.ir Investigating similar complexes of our target molecule could lead to the discovery of efficient catalysts for fine chemical synthesis.

In the realm of sensing, fluorescent probes based on the benzimidazole scaffold have been developed for the detection of metal ions. mdpi.comresearchgate.netmdpi.com By judiciously modifying the structure of this compound, it is possible to create chemosensors that exhibit a selective and sensitive response to specific analytes, such as environmentally hazardous ions or biologically important molecules. The design of such sensors would benefit from computational modeling to predict the binding affinity and photophysical properties of the sensor-analyte complexes.

Overcoming Synthetic Challenges and Improving Efficiency

While the synthesis of benzimidazoles is well-established, there is always room for improvement in terms of efficiency, sustainability, and scalability. nih.govmdpi.comscielo.brnih.govmdpi.comnih.govresearchgate.netnih.govnih.govacs.orgresearchgate.netnih.govsemanticscholar.orgbohrium.com Future research should aim to develop novel synthetic routes to this compound that are more environmentally friendly and cost-effective.

This could involve the use of greener solvents, catalyst-free conditions, or microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netbohrium.com The development of one-pot, multi-component reactions would also be a significant step forward, as it would streamline the synthetic process and reduce waste. Furthermore, a deeper understanding of the reaction mechanisms, aided by computational studies, could lead to the rational design of more efficient synthetic protocols.

Table 1: Comparison of Synthetic Parameters for Benzimidazole Derivatives

Synthetic Method Catalyst Solvent Reaction Time Yield (%) Reference
Graphite Oxide Catalysis Graphite Oxide Solvent-free 60 min >85 scielo.br
Microwave-assisted None Ethanol Short Good bohrium.com
Copper-catalyzed Copper Not specified Not specified Up to 96 nih.gov

Synergistic Approaches in Interdisciplinary Research

The full potential of this compound can only be realized through collaborative efforts that bridge different scientific disciplines. rsc.org Chemists, biologists, materials scientists, and computational scientists must work together to explore its diverse applications.

For example, in drug discovery, chemists can synthesize novel derivatives, while biologists evaluate their efficacy and mechanism of action in cellular and animal models. Materials scientists can focus on incorporating the compound into novel drug delivery systems or electronic devices. Computational scientists can support these efforts by developing predictive models and performing simulations to guide experimental design. Such an integrated approach will be crucial for translating fundamental research into tangible technologies.

Open Questions and Opportunities for Fundamental Chemical Discoveries

Despite the extensive research on benzimidazoles, many fundamental questions remain unanswered. For this compound, these include a detailed understanding of its excited-state properties, its behavior at interfaces, and its interactions with complex biological systems.

Future research could delve into the photophysics of this molecule, which could have implications for its use in optoelectronic devices or as a fluorescent probe. Studies on its self-assembly and aggregation behavior could lead to the development of new nanomaterials with unique properties. Furthermore, exploring its metabolic pathways and off-target interactions is essential for its potential development as a therapeutic agent. mdpi.com Answering these fundamental questions will not only advance our knowledge of this specific molecule but also contribute to the broader field of heterocyclic chemistry.

Q & A

Q. What synthetic methodologies are employed to prepare 1-Methyl-2-(4-methylphenyl)benzimidazole, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves condensation reactions. A common approach is the reaction of o-phenylenediamine with substituted carbonyl precursors under acidic conditions. For example, condensation with 4-methylbenzaldehyde in the presence of formic acid or trimethyl orthoformate yields the benzimidazole core . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst use : Acid catalysts (e.g., HCl, acetic acid) improve cyclization efficiency .
  • Temperature control : Reflux conditions (100–120°C) ensure complete cyclization.
    Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

  • X-ray crystallography : Provides precise bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in MBMPBI derivatives) .
  • Vibrational spectroscopy (FT-IR, Raman) : Identifies functional groups and tautomeric forms. Potential Energy Distribution (PED) analysis quantifies vibrational mode contributions .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns and planarity of the benzimidazole core .
  • Mass spectrometry : Validates molecular weight and fragmentation pathways.

Q. What are the key challenges in achieving high purity during synthesis, and what purification techniques are recommended?

Answer: Challenges include byproduct formation (e.g., uncyclized intermediates) and solubility limitations. Recommended methods:

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates nonpolar derivatives.
  • HPLC : Resolves closely related analogs with >99% purity for pharmacological studies .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking contribute to understanding the electronic properties and biological interactions of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO energies to predict charge transfer behavior. For example, HOMO localization on the benzimidazole ring suggests electron-donor capacity .
  • Molecular docking : Simulates binding affinities with biological targets (e.g., Hedgehog pathway proteins). Docking scores correlate with experimental IC50_{50} values, guiding SAR optimization .
  • Molecular Dynamics (MD) : Models stability of ligand-protein complexes over time, identifying key interaction residues .

Q. What are the mechanistic implications of excited-state intramolecular proton transfer (ESIPT) in derivatives of this compound?

Answer: ESIPT occurs in derivatives with hydroxyl or amino substituents, leading to dual fluorescence emission. Key findings:

  • Solvent dependence : Nonpolar solvents stabilize the keto tautomer, enhancing emission at ~500 nm .
  • Temperature effects : Lower temperatures reduce non-radiative decay, increasing quantum yield.
  • Applications : ESIPT-active derivatives serve as pH-sensitive probes or OLED materials .

Q. How can corrosion inhibition efficiency be experimentally validated, and what molecular descriptors correlate with its performance?

Answer:

  • Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance in corrosive media (e.g., HCl). A 92% inhibition efficiency was reported for a related benzimidazole at 103^{-3} M .
  • Weight loss tests : Quantify metal dissolution rates over time.
  • Computational descriptors : Adsorption energy (DFT), Fukui indices, and molecular volume predict inhibitor-metal surface interactions .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the pharmacological profile of benzimidazole derivatives?

Answer:

  • Substituent modulation : Electron-withdrawing groups (e.g., nitro) enhance anti-anxiety activity, as seen in compound ZH (IC50_{50} = 4 µM vs. diazepam) .
  • Hybridization : Conjugation with thiazole or triazole rings improves antimicrobial potency (e.g., 9c derivative with MIC = 8 µg/mL) .
  • Bioisosteric replacement : Replacing phenyl with naphthyl increases π-π stacking in DNA intercalation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.